

5-Chloro-3-nitro-2-pyridinol synthesis pathway

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-nitropyridine

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An In-depth Technical Guide to the Synthesis of 5-Chloro-3-nitro-2-pyridinol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-3-nitro-2-pyridinol (CAS Number: 21427-61-2), an important intermediate in the pharmaceutical and chemical industries.[1] The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Synthesis Pathways

Two primary pathways for the synthesis of 5-Chloro-3-nitro-2-pyridinol have been identified from the literature. The first pathway initiates from 2-amino-5-chloropyridine, involving a multi-step process, while the second, more direct route, starts from 5-chloropyridin-3-ol.

Pathway 1: From 2-Amino-5-chloropyridine

This pathway involves a four-step synthesis:

- Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.
- Nitration of 2-hydroxy-5-chloropyridine to produce 2-hydroxy-3-nitro-5-chloropyridine.
- Reduction of the nitro group to form 2-hydroxy-3-amino-5-chloropyridine.
- A final diazotization and hydrolysis step to yield the target molecule, 5-chloro-2,3-dihydroxypyridine, from which the desired product is an intermediate.[2][3][4]

Pathway 2: From 5-Chloropyridin-3-ol

This pathway is a more direct, one-step nitration of 5-chloropyridin-3-ol to yield 5-chloro-2-nitropyridin-3-ol, which is an isomer of the target compound. However, some sources use the naming conventions interchangeably, and this route is presented as a viable method for obtaining a closely related, if not identical, compound.^[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis reactions.

Reaction Step	Starting Material	Reagents	Reaction Temperature	Reaction Time	Yield	Reference
Pathway 1: Step 1 (Diazotization)	2-Amino-5-chloropyridine	Sodium nitrite, Hydrochloric acid	-10 °C to 10 °C	1-2 hours	Not specified	[2]
Pathway 1: Step 2 (Nitration)	2-Hydroxy-5-chloropyridine	Concentrated nitric acid, Concentrated sulfuric acid	50-60 °C	1-2 hours	Not specified	[2] [3]
Pathway 1: Step 3 (Reduction)	2-Hydroxy-3-nitro-5-chloropyridine	Iron powder, Calcium chloride, 75% Ethanol	Reflux	3 hours	Not specified	[2]
Pathway 2: Nitration	5-Chloropyridin-3-ol	Concentrated nitric acid, Concentrated sulfuric acid	0 °C to Room Temperature	Overnight	82%	[5]

Experimental Protocols

Pathway 1: Synthesis from 2-Amino-5-chloropyridine

Step 1: Diazotization of 2-Amino-5-chloropyridine[\[2\]](#)[\[3\]](#)

- Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to between -10 °C and 5 °C.

- Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
- Stir the reaction mixture at this temperature for 1-2 hours.
- The resulting solution containing 2-hydroxy-5-chloropyridine is used directly in the next step.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine[2][3]

- To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.
- Maintain the reaction temperature between 50-60 °C during the addition.
- After the addition is complete, continue stirring for 1-2 hours.
- Cool the reaction mixture to room temperature and adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-3-nitro-5-chloropyridine.

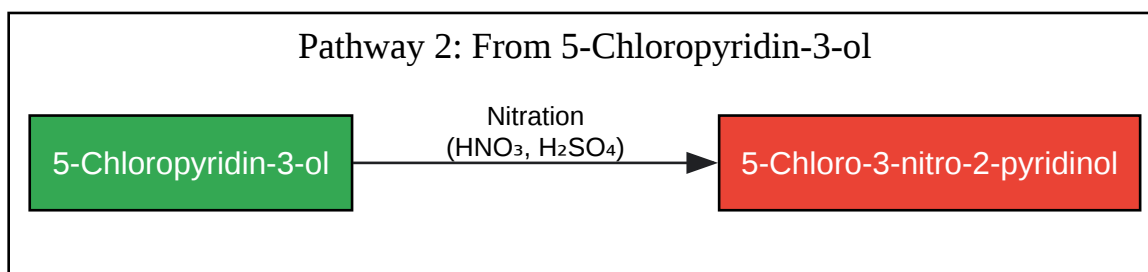
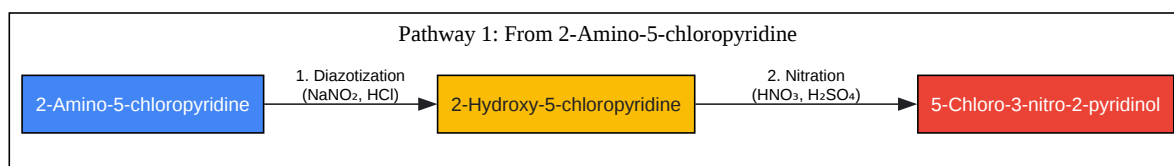
Pathway 2: Synthesis from 5-Chloropyridin-3-ol

Nitration of 5-Chloropyridin-3-ol[5]

- Under ice bath cooling, dissolve 30 g (232 mmol) of 5-chloropyridin-3-ol in 228 mL of concentrated sulfuric acid.
- While maintaining the temperature at 0 °C, slowly add 24 mL of concentrated nitric acid dropwise.
- After the addition, allow the reaction mixture to gradually warm to room temperature and stir overnight.
- Pour the mixture slowly into an ice/water mixture and continue stirring for 30 minutes.
- Collect the precipitated solid product by filtration.

- Wash the solid with cold water and air-dry to obtain 33 g (82% yield) of 2-nitro-3-hydroxy-5-chloropyridine.

Visualizations



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